![molecular formula C14H10O2S B6336513 Methyl dibenzo[b,d]thiophene-4-carboxylate CAS No. 60718-97-0](/img/structure/B6336513.png)
Methyl dibenzo[b,d]thiophene-4-carboxylate
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Overview
Description
“Methyl dibenzo[b,d]thiophene-4-carboxylate” is a chemical compound . It is related to Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . DBT is chemically somewhat similar to anthracene .
Synthesis Analysis
Dibenzothiophene, a related compound, is prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminium chloride . Reduction with lithium results in scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Methyl dibenzo[b,d]thiophene-4-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They are remarkably effective compounds with respect to their biological and physiological functions .
Anti-psychotic Drugs
Thiophene derivatives have also been used in the development of anti-psychotic drugs . They have shown promising results in the treatment of various psychological disorders .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in the development of advanced electronic devices .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . They contribute to the improvement of the performance and efficiency of these devices .
Organic Light-Emitting Diodes (OLEDs)
Methyl dibenzo[b,d]thiophene-4-carboxylate and similar compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . They help in enhancing the brightness and longevity of these devices .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help in protecting metals and other materials from corrosion .
Anti-cancer Drugs
Thiophene derivatives have shown potential as anti-cancer drugs . They have been used in the development of new treatments for various types of cancer .
Mechanism of Action
Target of Action
Methyl dibenzo[b,d]thiophene-4-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science
Result of Action
Compounds with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
methyl dibenzothiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDQWXQCLIFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50821661 |
Source
|
Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dibenzo[b,d]thiophene-4-carboxylate | |
CAS RN |
60718-97-0 |
Source
|
Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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